dBET57 (also known as S0137) is a heterobifunctional small molecule degrader [, , ]. It functions as a proteolysis targeting chimera (PROTAC), specifically designed to target the bromodomain and extra-terminal domain (BET) protein, BRD4, for degradation [, , , ]. This degradation is achieved through the recruitment of the E3 ubiquitin ligase cereblon (CRBN) [, , ]. dBET57 plays a crucial role in scientific research, particularly in the study of cancer therapeutics due to its ability to inhibit the proliferation of various cancer cell lines [, , ].
While a detailed molecular structure is not provided in the abstracts, one paper mentions a crystal structure analysis of the DDB1-CRBN-BRD4(BD1) complex bound to dBET57 []. This analysis suggests that dBET57 interacts directly with both BRD4 and the CRBN E3 ubiquitin ligase complex, facilitating ubiquitination and subsequent degradation of BRD4.
dBET57 functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD4 [, , ]. It achieves this by acting as a bridge, simultaneously binding to BRD4 and the E3 ubiquitin ligase CRBN [, , ]. This interaction brings BRD4 into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [, , ].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: